molecular formula C18H24N4O3 B2954049 3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034584-81-9

3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2954049
CAS RN: 2034584-81-9
M. Wt: 344.415
InChI Key: IUIYLWZPPZJLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds, which include derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines, have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis and Rearrangement Studies

Research on the thermal rearrangement of sym-triazines derivatives has highlighted the formation of oxazolo- or imidazo-sym-triazinones through elimination processes. These studies contribute to the understanding of chemical reactions and potential applications of triazole compounds in synthetic chemistry (Dovlatyan et al., 2010).

Herbicidal Activities

The synthesis of triazolinone derivatives with different pharmacophores introduced into the scaffold has been explored for their herbicidal activities. Certain derivatives were found to possess promising herbicidal activity, comparable to commercial products, making them potential candidates for use in agricultural applications (Luo et al., 2008).

Enzyme Inhibition and Molecular Docking Studies

A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors involved tautomeric properties, conformations, and molecular docking. These compounds exhibited potential anti-cancer activity, highlighting the therapeutic applications of triazole derivatives in oncology (Karayel, 2021).

Synthesis and Biological Evaluation as NMDA Receptor Antagonists

Research into the synthesis of 3-benzazepin-1-ols as NR2B-selective NMDA receptor antagonists, derived from modifications of the piperidine ring of ifenprodil, represents another application. These compounds showed high affinity and selectivity towards NR2B receptors, suggesting their potential in neuropharmacology (Tewes et al., 2010).

properties

IUPAC Name

3-[[1-(2-methoxyacetyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13-5-3-4-6-15(13)22-16(19-20-18(22)24)11-14-7-9-21(10-8-14)17(23)12-25-2/h3-6,14H,7-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIYLWZPPZJLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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